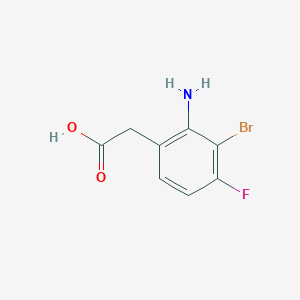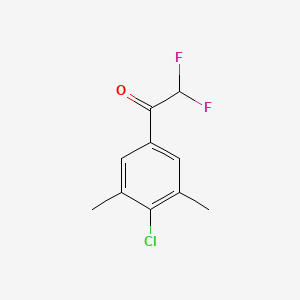
Thalidomide-O-acetamido-C4-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C4-alkyne is a compound that has garnered significant interest in the field of targeted protein degradation. It is a derivative of thalidomide, a drug historically known for its teratogenic effects but later found to have therapeutic applications in diseases such as multiple myeloma and leprosy. This compound is used primarily in PROTAC (PROteolysis TArgeting Chimeras) technology, which aims to degrade specific proteins within cells by utilizing the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-C4-alkyne typically involves the conjugation of a thalidomide-based cereblon ligand with a linker and an alkyne functional groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified using techniques such as chromatography and crystallization to achieve the required purity for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The alkyne group allows for substitution reactions, particularly in click chemistry applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like copper(I) iodide for click chemistry reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in PROTAC technology and other research applications .
Scientific Research Applications
Thalidomide-O-acetamido-C4-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading pathogenic proteins.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology .
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-C4-alkyne involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within cells, providing a means to modulate protein function and treat diseases .
Comparison with Similar Compounds
Thalidomide-O-acetamido-C4-alkyne can be compared with other similar compounds such as:
Lenalidomide: Another thalidomide derivative with similar mechanisms but different therapeutic applications.
Pomalidomide: Known for its use in treating multiple myeloma, with a similar mechanism of action.
Thalidomide-4’-O-C4-alkyne: A closely related compound used in similar research applications
These compounds share the common feature of binding to cereblon and inducing protein degradation, but they differ in their specific applications and efficacy in various therapeutic contexts.
Properties
Molecular Formula |
C21H21N3O6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-hex-5-ynylacetamide |
InChI |
InChI=1S/C21H21N3O6/c1-2-3-4-5-11-22-17(26)12-30-15-8-6-7-13-18(15)21(29)24(20(13)28)14-9-10-16(25)23-19(14)27/h1,6-8,14H,3-5,9-12H2,(H,22,26)(H,23,25,27) |
InChI Key |
XKLNBABEPLVANM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




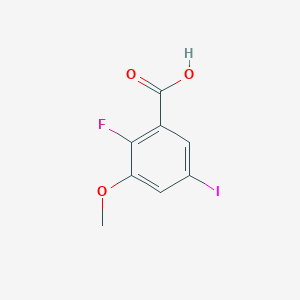
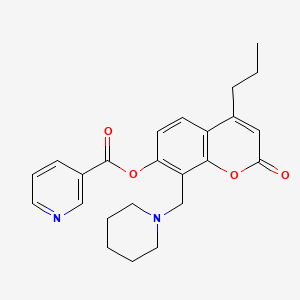
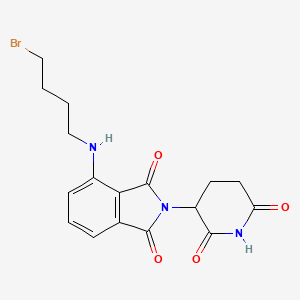
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
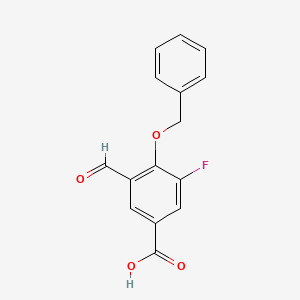
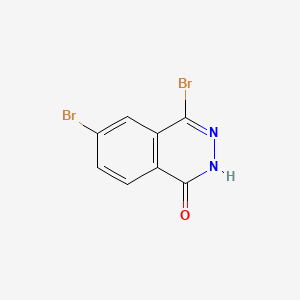
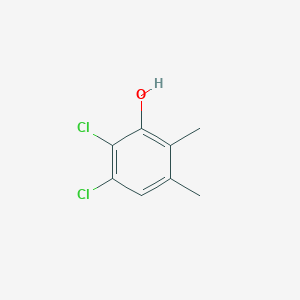

![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
